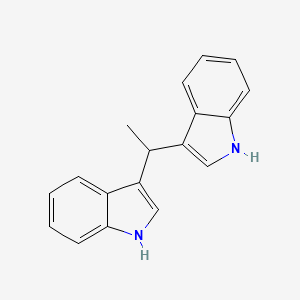
1H-Indole, 3,3'-ethylidenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Indole, 3,3’-ethylidenebis-” is a compound that belongs to the indole family . It is also known as 3,3’- [Ethylidenebis (1H-indole-1,3-diyl)]bis [ (2S)-2-aminopropanoic] Acid or 1,1’-Ethylidenebistryptophan . It is used as a high-quality reference standard for pharmaceutical testing .
Synthesis Analysis
The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks .Molecular Structure Analysis
The molecular structure of “1H-Indole, 3,3’-ethylidenebis-” is complex. The conformational space of this compound was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .Applications De Recherche Scientifique
Anticancer Therapies
Vibrindole A has been identified as a compound with potential anticancer properties. It has been synthesized through eco-friendly methods and evaluated for its ability to bind to antineoplastic drug targets . The compound’s derivatives have shown promise in in silico structure-activity analysis against cancer drug targets, indicating their potential use in anticancer therapies .
Cytotoxicity Studies
Research has found that natural indoles like vibrindole A exhibit cytotoxicity toward certain tumor cells. For instance, studies on T24 tumor cells have shown that vibrindole A can be effective in inhibiting cell growth, which is crucial for developing new cancer treatments .
Marine Natural Products
Vibrindole A has been isolated from marine sources such as the bacterium Pseudovibrio denitrificans P81 found in marine sponges. This highlights the compound’s role as a marine natural product with potential bioactive properties .
Biological Activity Spectrum
The biological activity of vibrindole A extends to anti-neurodegenerative, anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. This broad spectrum of activity makes it a valuable compound for further research and application in various therapeutic areas .
Pharmaceutical Applications
Due to its medicinal properties, vibrindole A and its derivatives are being explored for use in pharmaceuticals. Some derivatives are used as sedatives in the treatment of AIDS, chronic fatigue, irritable bowel syndrome, and cancer. They are also being studied for potential use in treating Parkinson’s disease, obesity, and bacterial and oncolytic viruses .
Agrochemical Research
The impressive pharmaceutical properties of vibrindole A, coupled with its high demand in medicinal chemistry, make it a target for agrochemical research. Its potential to normalize abnormal cell growth associated with cervical dysplasia is particularly noteworthy .
Synthetic Organic Chemistry
Vibrindole A is a frequent target for synthetic organic chemists due to its complex structure and bioactive potential. The compound’s synthesis and functionalization are areas of intense research, aiming to unlock new applications and improve existing methodologies .
Environmental Impact
The production and use of vibrindole A in various applications necessitate an understanding of its environmental impact. Research into its biodegradability, toxicity, and long-term effects on ecosystems is essential to ensure sustainable use .
Propriétés
IUPAC Name |
3-[1-(1H-indol-3-yl)ethyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBBIJJRKFKOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198311 |
Source


|
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3,3'-ethylidenebis- | |
CAS RN |
5030-91-1 |
Source


|
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)
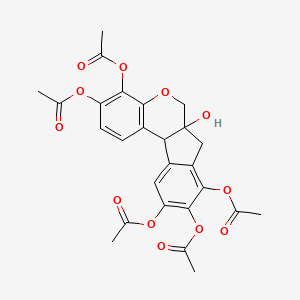
![acetic acid [(1R,4bR,5R,8R,10S,10aS,12aS)-1-(3-furanyl)-8,10-dihydroxy-4b,7,7,10a,12a-pentamethyl-3-oxo-1,5,6,6a,8,9,10,10b,11,12-decahydronaphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1232800.png)

![N-[(E)-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]methylideneamino]-2-(2-fluoroanilino)acetamide](/img/structure/B1232804.png)
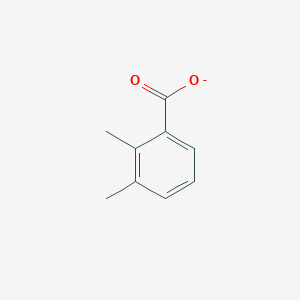
![3,3'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl)]bis(5-amino-4-hydroxynaphthalene-2,7-disulfonate)](/img/structure/B1232808.png)
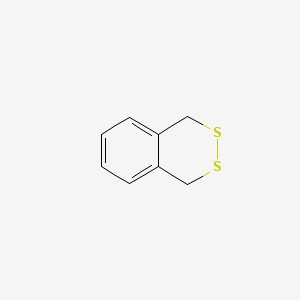
![[(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1232810.png)
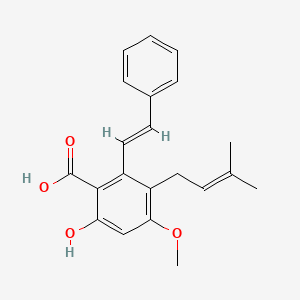
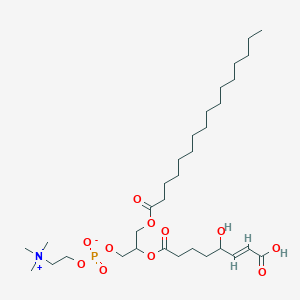

![1-acetyl-N-[3-(N-ethyl-3-methylanilino)propyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1232816.png)
